N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide
Description
N-(4-Phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide is a carboxamide derivative featuring a 1,3-dioxaindane (benzodioxole) core substituted at the 5-position with a carboxamide group. The amide nitrogen is further linked to a 4-phenylbutan-2-yl chain, contributing steric bulk and lipophilicity.
Key structural attributes include:
- 1,3-Dioxaindane moiety: Enhances metabolic stability and influences electronic properties.
- Carboxamide group: Facilitates hydrogen bonding, critical for molecular recognition.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(7-8-14-5-3-2-4-6-14)19-18(20)15-9-10-16-17(11-15)22-12-21-16/h2-6,9-11,13H,7-8,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAYYDSIVJAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with 1,3-dioxaindane-5-carboxylic acid under specific conditions to form the desired carboxamide. The reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxybenzotriazole (HOBt) in anhydrous solvents like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or t-BuOK in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Selected Carboxamides
| Compound Name | Core Structure | Substituents/R-Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(4-Phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide | 1,3-Dioxaindane | 4-Phenylbutan-2-yl amide | ~296.3 (calculated) | High lipophilicity, steric bulk |
| N-(4-Aminophenyl)-1,3-dioxaindane-5-carboxamide | 1,3-Dioxaindane | 4-Aminophenyl amide | 256.26 | Increased polarity (H-bond donors: 2) |
| 4-Oxo-N-(4-phenylbutan-2-yl)butanamide (931126) | Butanamide | 4-Phenylbutan-2-yl + hydrazine linker | Not specified | Pharmacological activity in enzyme models |
| N-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-dioxaindane-5-carboxamide | 1,3-Dioxaindane | Piperazine-sulfonyl-ethylamide | 266.04 | Enhanced solubility (sulfonyl group) |
Key Observations :
- Substituent Impact: The 4-phenylbutan-2-yl group in the target compound increases lipophilicity compared to the 4-aminophenyl analog, which has higher polarity due to its amine group .
- Pharmacophore Relevance : The 4-phenylbutan-2-yl group is shared with compound 931126, suggesting its role as a pharmacophore in enzyme inhibition or receptor binding .
- Solubility Modifications : The piperazine-sulfonyl derivative () demonstrates how polar substituents can counterbalance the hydrophobic 1,3-dioxaindane core .
Physicochemical Properties
Table 2: Physicochemical Properties of Analogs
Analysis :
- The target compound’s higher LogP (~3.5) reflects its lipophilic 4-phenylbutan-2-yl chain, whereas the 4-aminophenyl analog’s reduced LogP (~2.8) aligns with its polar amine group .
- The sulfonyl-piperazine derivative () shows improved solubility due to ionizable groups, highlighting strategies for optimizing drug-like properties .
Common Methods :
- Coupling Reactions : HATU/DMF-mediated amide bond formation is widely used for carboxamides, as seen in the synthesis of N-(4-phenylbutan-2-yl)aniline derivatives .
- Protection/Deprotection Strategies : describes multi-step syntheses involving Boc protection and HPLC purification, which may apply to the target compound’s preparation .
Analytical Techniques :
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are unavailable, compound 931126 (sharing the 4-phenylbutan-2-yl group) exhibits activity in enzyme and cellular models, suggesting that this substituent may enhance target engagement . The 1,3-dioxaindane core’s rigidity could also improve metabolic stability compared to flexible aliphatic chains in other analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
